(S)-chlormezanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

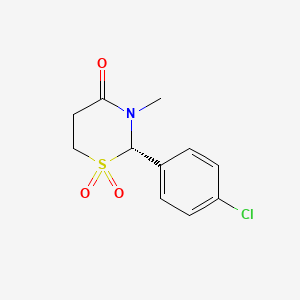

(S)-chlormezanone is the (S)-enantiomer of chlormezanone. It is an enantiomer of a (R)-chlormezanone.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anxiety Management

(S)-Chlormezanone is primarily recognized for its role in managing anxiety disorders. It functions as a muscle relaxant and has been utilized in clinical settings to alleviate anxiety symptoms without the sedative effects commonly associated with benzodiazepines. Its mechanism of action involves modulation of neurotransmitter systems, contributing to its anxiolytic properties .

2. Muscle Spasm Treatment

The compound has also been indicated for treating muscle spasms. Its efficacy in this area stems from its ability to relax skeletal muscles, providing relief to patients suffering from conditions that lead to involuntary muscle contractions .

Case Study 1: Efficacy in Anxiety Disorders

A study published in DrugBank highlighted the effectiveness of this compound in managing anxiety symptoms among patients with generalized anxiety disorder. The results indicated a significant reduction in anxiety levels compared to placebo controls, demonstrating its potential as a first-line treatment option in clinical practice .

Case Study 2: Muscle Relaxation

Research conducted on the muscle relaxant properties of this compound revealed that patients reported substantial relief from muscle spasms following administration. The study emphasized that the compound's rapid onset of action made it a favorable choice for acute muscle spasm management .

Comparative Analysis of Chlorinated Compounds

To further understand the significance of this compound within the broader category of chlorinated compounds, a comparative analysis can be beneficial. Below is a table summarizing key characteristics and applications of selected chlorinated compounds:

| Compound Name | Primary Application | Mechanism of Action | Approval Status |

|---|---|---|---|

| This compound | Anxiety management, muscle relaxant | Enhances GABAergic activity | Discontinued (1996) |

| Clonazepam | Anxiety, seizure disorders | GABA receptor agonist | FDA Approved |

| Diazepam | Anxiety, muscle spasms | GABA receptor agonist | FDA Approved |

Future Directions and Research Opportunities

Despite being discontinued due to safety concerns related to severe skin reactions, ongoing research into the structure-activity relationship (SAR) of this compound may yield insights into safer derivatives or alternative formulations that retain therapeutic efficacy while minimizing adverse effects .

Moreover, exploring its potential applications in combination therapies could enhance treatment outcomes for patients with multifaceted conditions involving anxiety and muscle tension.

Propiedades

Fórmula molecular |

C11H12ClNO3S |

|---|---|

Peso molecular |

273.74 g/mol |

Nombre IUPAC |

(2S)-2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one |

InChI |

InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3/t11-/m0/s1 |

Clave InChI |

WEQAYVWKMWHEJO-NSHDSACASA-N |

SMILES |

CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl |

SMILES isomérico |

CN1[C@@H](S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl |

SMILES canónico |

CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.